

Application Notes and Protocols for ML321 in Receptor Occupancy Studies

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Compound of Interest

Compound Name: ML321

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These application notes provide a comprehensive overview of the **ML321** protocol for receptor occupancy studies, targeting the Dopamine D2 Receptor (D2R). This document includes detailed experimental protocols, quantitative binding data, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to ML321

ML321 is a novel and potent antagonist of the D2R with exceptional selectivity over other dopamine receptor subtypes and a broad range of other G-protein coupled receptors (GPCRs). [1][2][3] It acts as an inverse agonist at the D2R and has demonstrated efficacy in animal models predictive of atypical antipsychotic activity.[4][5] Its unique chemical structure, lacking a positively charged amine group, contributes to its distinct binding mode within the orthosteric binding site of the D2R.[2] Positron Emission Tomography (PET) imaging studies in non-human primates have confirmed that **ML321** penetrates the central nervous system and occupies the D2R in a dose-dependent manner.[2][4][5]

Quantitative Binding Affinity of ML321

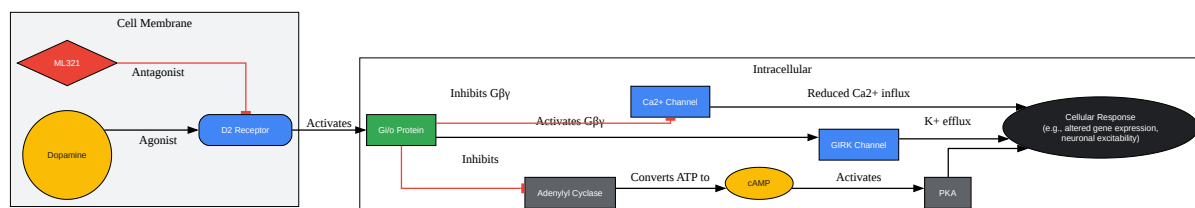
The binding affinity of **ML321** for dopamine receptor subtypes has been determined through radioligand competition assays. The equilibrium dissociation constant (K_i) is a measure of the binding affinity, with a lower K_i value indicating a higher affinity.

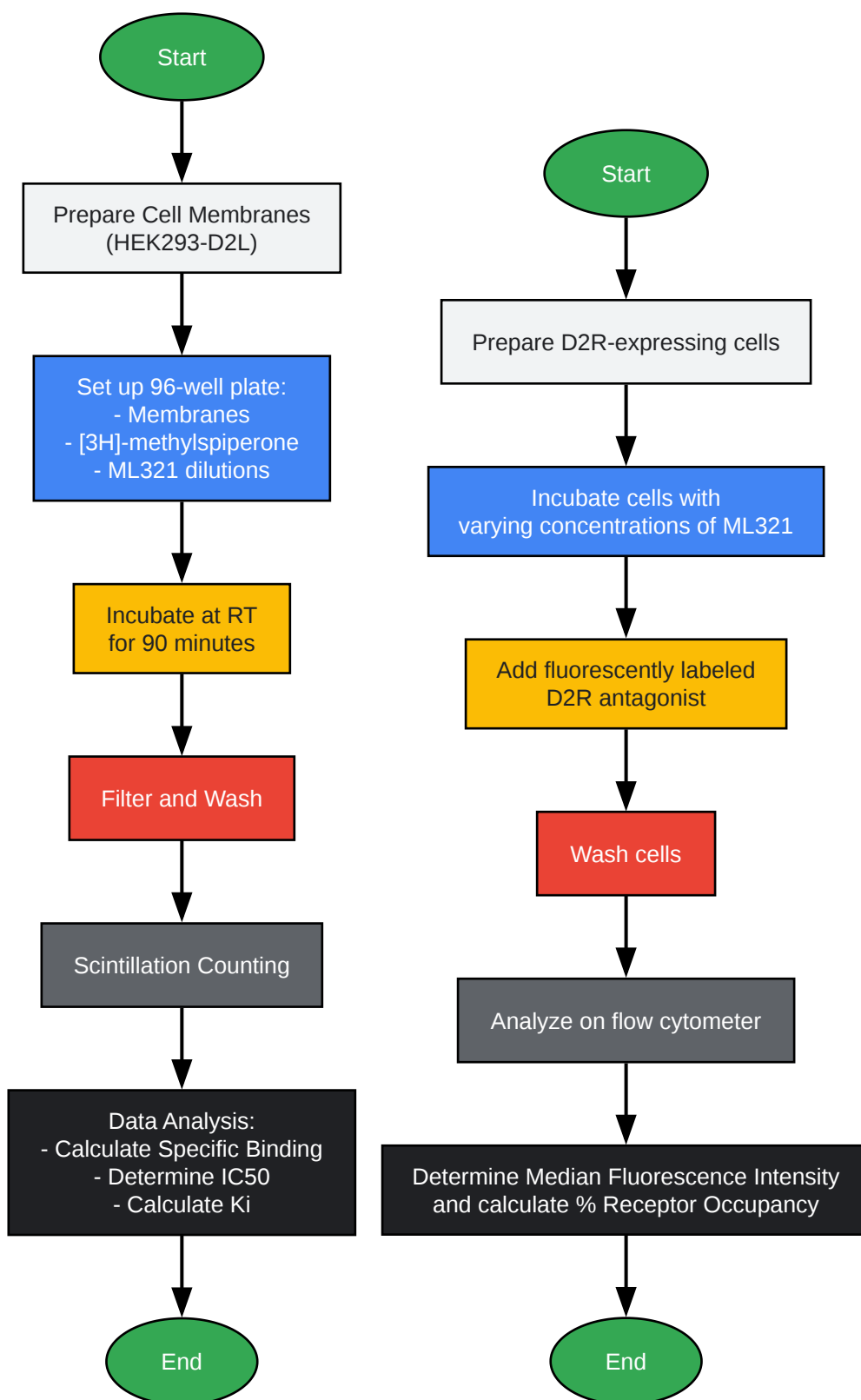
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. D2R |
|------------------|--------------------------------|----------------------------|
| Dopamine D2R | 58 | - |
| Dopamine D3R | ~4000 | ~69 |
| Dopamine D1R | >10,000 | >172 |
| Dopamine D4R | >10,000 | >172 |
| Dopamine D5R | >10,000 | >172 |
| Serotonin 5-HT2C | Significant inhibition at 10μM | Not determined |
| Serotonin 5-HT7 | Significant inhibition at 10μM | Not determined |

Table 1: Binding affinities of **ML321** for dopamine receptor subtypes. Data derived from radioligand competition assays.[\[4\]](#)[\[5\]](#)

D2 Dopamine Receptor Signaling Pathway

The D2R is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can modulate the activity of various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type calcium channels.





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